molecular formula C6Cl2F3I B1410341 1,3-Dichloro-2-iodo-4,5,6-trifluorobenzene CAS No. 1805483-62-8

1,3-Dichloro-2-iodo-4,5,6-trifluorobenzene

Cat. No.: B1410341
CAS No.: 1805483-62-8
M. Wt: 326.87 g/mol
InChI Key: ZQBSHXWXWCRXHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dichloro-2-iodo-4,5,6-trifluorobenzene is an aromatic compound with the molecular formula C6HCl2F3I. This compound is characterized by the presence of chlorine, iodine, and fluorine atoms attached to a benzene ring. The unique combination of these halogens makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dichloro-2-iodo-4,5,6-trifluorobenzene typically involves halogenation reactions. One common method is the iodination of 1,3-dichloro-4,5,6-trifluorobenzene using iodine and a suitable oxidizing agent. The reaction is usually carried out in the presence of a catalyst such as copper(II) chloride under controlled temperature conditions to ensure selective iodination.

Industrial Production Methods

Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Safety measures and environmental considerations are crucial in industrial settings to handle the reactive halogens involved in the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-2-iodo-4,5,6-trifluorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine, iodine, and fluorine) can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogens.

    Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different substituent.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide (for halogen exchange) or organometallic reagents can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products

The major products formed depend on the type of reaction and the reagents used. For example, in a substitution reaction with sodium iodide, the iodine atom may be replaced by another halogen or functional group.

Scientific Research Applications

1,3-Dichloro-2-iodo-4,5,6-trifluorobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of halogenated aromatic compounds’ effects on biological systems.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1,3-Dichloro-2-iodo-4,5,6-trifluorobenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The pathways involved may include oxidative stress responses or halogen-specific metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dichloro-4-iodo-2,5,6-trifluorobenzene
  • 1,3-Dichloro-2,4,5-trifluoro-6-iodobenzene

Uniqueness

1,3-Dichloro-2-iodo-4,5,6-trifluorobenzene is unique due to its specific arrangement of halogen atoms, which can result in distinct chemical reactivity and biological activity compared to its analogs

Properties

IUPAC Name

1,5-dichloro-2,3,4-trifluoro-6-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Cl2F3I/c7-1-3(9)5(11)4(10)2(8)6(1)12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQBSHXWXWCRXHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)Cl)I)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Cl2F3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dichloro-2-iodo-4,5,6-trifluorobenzene
Reactant of Route 2
1,3-Dichloro-2-iodo-4,5,6-trifluorobenzene
Reactant of Route 3
1,3-Dichloro-2-iodo-4,5,6-trifluorobenzene
Reactant of Route 4
1,3-Dichloro-2-iodo-4,5,6-trifluorobenzene
Reactant of Route 5
1,3-Dichloro-2-iodo-4,5,6-trifluorobenzene
Reactant of Route 6
1,3-Dichloro-2-iodo-4,5,6-trifluorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.